REACTION_CXSMILES
|
[CH:1]1([NH:4][CH3:5])[CH2:3][CH2:2]1.[Br:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[S:13](Cl)(=[O:15])=[O:14]>C(Cl)Cl>[Br:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[S:13]([N:4]([CH:1]1[CH2:3][CH2:2]1)[CH3:5])(=[O:15])=[O:14]
|
Name
|
|
Quantity
|
450 μL
|
Type
|
reactant
|
Smiles
|
C1(CC1)NC
|
Name
|
|
Quantity
|
640 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is subsequently stirred at 22° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 5 ml of 1N sodium hydroxide solution
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Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=CC=C1)S(=O)(=O)N(C)C1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |